(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Description
Properties
IUPAC Name |
(1S,2S,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZEFPIJWNPCO-ABKHIKNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H]([C@@H]7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H49N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization
A Cp₂TiCl₂-catalyzed intramolecular radical cyclization of an epoxide to an alkyne is employed to form the cyclopentane skeleton. This method ensures high stereoselectivity, critical for the compound’s bioactivity.
Mitsunobu Reaction
For attaching the purine base, a Mitsunobu reaction is used to couple the cyclopentanol derivative with a substituted purine (e.g., 2-amino-6-chloropurine).
Hydroxyl Group Protection
Three hydroxyl groups (positions 3, 5, and 2-methyl) are protected with benzyloxy groups using:
Benzyl Chloromethyl Ether
Selective protection is achieved using benzyl chloromethyl ether (BzClCH₂OCH₂Cl) under basic conditions (e.g., K₂CO₃, DMF).
TBS Protection
The tert-butyldimethylsilyl (TBS) group is temporarily used to protect hydroxyl groups during intermediate steps.
Purine Substituent Installation
The purine base is introduced with a 6-benzyloxy and 2-(((4-methoxyphenyl)diphenylmethyl)amino) substituent.
Amination
The 2-position of the purine is functionalized with a diphenylmethylamino group via a coupling reaction.
Benzyloxy Protection
The 6-position of the purine is protected with a benzyloxy group using standard alkylation methods.
Key Intermediates and Byproducts
Critical intermediates include:
Critical Challenges and Solutions
-
Stereoselectivity : Achieved via radical cyclization or boron-aldol reactions.
-
Side Reactions : Avoided by using inert solvents (CH₂Cl₂, THF) and low temperatures (-10°C).
-
Purification : Crystallization (e.g., methanol) or chromatography (silica gel) is employed.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions with challenges in stereochemical control, protecting group management, and minimizing side reactions (e.g., benzyl group migration). Key steps include:
- Purine Functionalization: Introducing the 2-(((4-methoxyphenyl)diphenylmethyl)amino) group while avoiding over-alkylation .
- Cyclopentanol Core Formation: Ensuring stereochemical fidelity during cyclization, which requires chiral auxiliaries or asymmetric catalysis .
- Benzyloxy Protection: Sequential introduction of benzyl groups to avoid premature deprotection; TLC monitoring is essential to track intermediates .
Optimization Strategies:
-
Use low-temperature conditions (−20°C to 0°C) for nucleophilic substitutions to suppress racemization.
-
Employ Pd/C hydrogenolysis for selective benzyl group removal without affecting the purine moiety .
-
Example Reaction Table:
Step Key Reaction Conditions Yield 1 Purine aminoalkylation DMF, 50°C, 12h 65% 2 Cyclopentanol ring closure THF, −10°C, 3h 58% 3 Benzyloxy protection BnCl, K₂CO₃, 70°C 72%
Basic: What analytical techniques are recommended for confirming stereochemistry and purity?
Answer:
- Chiral HPLC: Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to resolve enantiomers; retention time comparison with standards is critical .
- NMR Spectroscopy:
- X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (ethyl acetate/n-hexane) .
Advanced: How does structural modification of the purine moiety impact biological activity?
Answer:
The purine base is critical for target binding (e.g., kinase inhibition). Modifications include:
- Amino Group Substitution: Replacing the 2-(((4-methoxyphenyl)diphenylmethyl)amino) group with smaller alkyl chains reduces steric hindrance but may lower selectivity .
- Benzyloxy at C6: Removal decreases lipophilicity, impacting membrane permeability (logP drops from 5.2 to 3.8) .
Structure-Activity Relationship (SAR) Table:
| Modification | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| Parent Compound | 12 nM (Kinase X) | 45 |
| C6-OH (unprotected) | 420 nM | 8 |
| 2-Amino (unsubstituted) | 85 nM | 22 |
Methodological Insight: Use surface plasmon resonance (SPR) to quantify binding kinetics post-modification .
Advanced: How can discrepancies in biological data between this compound and its analogs be resolved?
Answer: Contradictions often arise from assay conditions or impurities. Mitigation strategies:
- Purity Validation: Ensure >98% purity via LC-MS (ESI+ mode, m/z 868.3 [M+H]⁺) .
- Assay Standardization: Compare IC₅₀ values under identical buffer conditions (e.g., 10 mM Mg²⁺ for kinase assays) .
- Metabolite Screening: Use HPLC-coupled mass spectrometry to detect degradation products interfering with activity .
Basic: What purification strategies are effective given the compound’s hydrophobicity?
Answer:
- Flash Chromatography: Use a gradient of ethyl acetate/hexane (20% → 60%) on silica gel to separate benzyl-protected intermediates .
- Recrystallization: Dissolve in warm toluene (60°C) and cool to −20°C for 12h to isolate crystalline product .
- Counterion Pairing: Add trifluoroacetic acid (0.1%) during reverse-phase HPLC (C18 column) to improve peak shape .
Advanced: How can computational modeling predict target interactions?
Answer:
- Docking Studies: Use AutoDock Vina with the purine moiety anchored in the ATP-binding pocket. The 4-methoxyphenyl group stabilizes hydrophobic interactions (ΔG = −9.2 kcal/mol) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability; RMSD < 2.0 Å indicates robust binding .
- Pharmacophore Mapping: Identify critical hydrogen bonds (N1 of purine with Lys89) and π-π stacking (benzyl groups with Phe121) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
